6,9-Dimethyldec-5-EN-2-one

Description

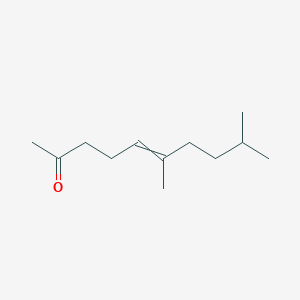

6,9-Dimethyldec-5-EN-2-one is a methyl-substituted unsaturated ketone with a decenyl backbone. Its IUPAC name indicates a 10-carbon chain (dec) featuring a ketone group at position 2, a double bond at position 5, and methyl substituents at positions 6 and 9. Such compounds are often studied for applications in organic synthesis, fragrances, or flavorings due to their unsaturated and branched hydrocarbon frameworks .

Properties

CAS No. |

56105-80-7 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

6,9-dimethyldec-5-en-2-one |

InChI |

InChI=1S/C12H22O/c1-10(2)8-9-11(3)6-5-7-12(4)13/h6,10H,5,7-9H2,1-4H3 |

InChI Key |

UIYFFELKWXSYFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(=CCCC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dimethyldec-5-EN-2-one typically involves the aldol condensation of suitable precursors. One common method is the reaction between 6-methyl-5-hepten-2-one and acetone under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydroxide or potassium hydroxide, followed by dehydration to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated ketones.

Scientific Research Applications

6,9-Dimethyldec-5-EN-2-one has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Widely used in the fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 6,9-Dimethyldec-5-EN-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

The table below compares 6,9-Dimethyldec-5-EN-2-one with two closely related compounds: 6,8-Dimethyl-5-nonen-2-one (CAS 689-39-4) and 5,9-Undecadien-2-one, 6,10-dimethyl (CAS 689-67-8).

Key Differences and Implications

Chain Length and Branching

- The 10-carbon backbone of this compound positions it between the shorter 6,8-Dimethyl-5-nonen-2-one (9 carbons) and the longer 5,9-Undecadien-2-one (11 carbons). Longer chains generally increase molecular weight and boiling points .

- Methyl substituents at C6 and C9 in the target compound may confer steric effects distinct from analogs with substituents at C6/C8 or C6/C10.

Unsaturation Patterns

- The single double bond in this compound contrasts with the dienic system (dual double bonds) in 5,9-Undecadien-2-one. Dienic structures are more reactive in cyclization or oxidation reactions, as noted in NIST spectral studies .

Physicochemical Properties

Spectral and Analytical Data

- 5,9-Undecadien-2-one, 6,10-dimethyl : NIST reports detailed gas chromatography (GC) and mass spectrometry (MS) profiles, highlighting retention times and fragmentation patterns under electron ionization . Such data are vital for quality control in industrial synthesis.

- 6,8-Dimethyl-5-nonen-2-one: Safety data sheets emphasize its handling precautions, including inhalation risks and first-aid measures, suggesting industrial-scale usage .

Limitations and Data Gaps

- Comparisons rely on extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.